3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

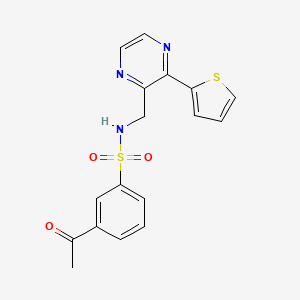

3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine core substituted with a thiophene moiety and a benzenesulfonamide group. Its structural complexity arises from the integration of multiple aromatic systems (thiophene, pyrazine, benzene) and functional groups (sulfonamide, acetyl). This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides (e.g., enzyme inhibition) and the electronic properties imparted by the thiophene-pyrazine scaffold, which may enhance binding affinity or metabolic stability .

Properties

IUPAC Name |

3-acetyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-12(21)13-4-2-5-14(10-13)25(22,23)20-11-15-17(19-8-7-18-15)16-6-3-9-24-16/h2-10,20H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQGUCQAOLFIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the thiophene and pyrazine rings, followed by their coupling with the benzenesulfonamide group. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It has potential as a bioactive compound with various biological effects.

Medicine: It may be explored for its therapeutic properties, such as anticancer, anti-inflammatory, or antimicrobial activities.

Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and functional groups. Below is a comparative analysis with key examples from recent literature and patents.

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycles: The target compound employs a pyrazine-thiophene scaffold, whereas analogs from (e.g., pyrazolo-pyrazine derivatives) fuse pyrazine with pyrazole or pyrimidinone systems.

Substituent Diversity: The acetyl-sulfonamide group in the target compound contrasts with the amine- and methyl-substituted analogs in . Sulfonamides are known for hydrogen-bonding capabilities (e.g., with enzyme active sites), while alkylamino groups (e.g., diethylaminomethyl) may improve solubility or membrane permeability .

Theoretical vs. Computational studies (e.g., density-functional theory, as in ) could predict comparative binding energies or thermodynamic stability.

Research Findings and Gaps

- Structural Validation: Techniques like X-ray crystallography (referenced in ) are critical for confirming the stereochemistry and conformation of such compounds.

- Pharmacological Potential: The sulfonamide group’s role in carbonic anhydrase or kinase inhibition is well-documented, but direct comparisons with the analogs in Table 1 require experimental validation (e.g., enzymatic assays).

- Computational Insights : The methodologies described in (e.g., hybrid functionals with exact exchange) could model the electronic structure of the target compound and its analogs to predict reactivity or solubility.

Biological Activity

3-acetyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex chemical compound notable for its unique structure, which integrates a thiophene ring, a pyrazine ring, and a benzenesulfonamide group. This compound has garnered attention in various fields of scientific research due to its promising biological properties.

Chemical Structure

The IUPAC name of the compound is 3-acetyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide, and its chemical formula is . The compound's structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, including:

1. Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 3-acetyl-N-(...) demonstrated effective inhibition against various bacterial strains. In particular, derivatives with modifications in the sulfonamide group were evaluated for their Minimum Inhibitory Concentrations (MICs), with some showing potent activity against Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Properties

The compound may possess anti-inflammatory effects similar to other benzenesulfonamides. In vivo studies indicated that certain derivatives could significantly reduce carrageenan-induced edema in rat models, suggesting a potential for treating inflammatory conditions .

3. Anticancer Potential

There is emerging evidence that compounds with similar structural motifs can inhibit cancer cell proliferation. Research has highlighted the role of heterocyclic compounds in targeting specific pathways involved in tumor growth and metastasis .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several benzenesulfonamide derivatives and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that certain derivatives exhibited MIC values as low as 6.63 mg/mL against S. aureus, signifying strong antibacterial properties .

Case Study 2: Anti-inflammatory Assessment

In another investigation, the anti-inflammatory potential of related sulfonamides was assessed through carrageenan-induced paw edema models. Compounds showed significant reductions in edema at various time points post-administration, with one derivative achieving an inhibition rate of approximately 94% .

Comparative Analysis of Biological Activities

| Compound | Activity Type | MIC (mg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| 3-acetyl-N-(...) | Antimicrobial | 6.63 (S. aureus) | - |

| Other Sulfonamide Derivative A | Antimicrobial | 6.72 (E. coli) | - |

| Other Sulfonamide Derivative B | Anti-inflammatory | - | 94% (at 1 hour) |

The exact mechanisms by which 3-acetyl-N-(...) exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the thiophene and pyrazine rings may enhance interaction with biological targets such as enzymes or receptors involved in inflammation and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.